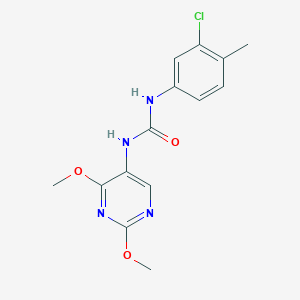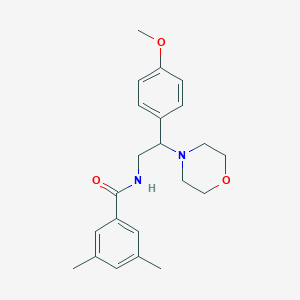![molecular formula C11H23ClN2O2 B2576371 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride CAS No. 1049700-61-9](/img/structure/B2576371.png)
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride” is a chemical compound with the molecular formula C11H23ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a dimethylpropanoyl group and an ethanol group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.77 . It is a solid substance . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
The chemical synthesis of related compounds, such as piperazine derivatives, is a significant area of interest due to their potential pharmacological activities. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine has been optimized, demonstrating the compound's applicability in pharmaceutical preparations and highlighting the importance of precise synthetic routes for the development of novel compounds with potential therapeutic uses (Wang Jin-peng, 2013).
Material Science Applications
The study of solid forms, including polymorphism and solvate formation, is crucial in pharmaceutical science, as different forms can have different physical and chemical properties, affecting the drug's stability, solubility, and bioavailability. Research on the solid form landscape of compounds structurally related to "2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride" shows the complexity of identifying and characterizing these forms, underscoring the need for careful control of crystallization conditions and a combination of experimental methods and computational modeling (D. Braun et al., 2017).
Biological Evaluation and Antimicrobial Studies
The antimicrobial properties of piperazine derivatives are of considerable interest, with studies indicating that certain derivatives exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents, which is critical in the face of rising antibiotic resistance. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have shown excellent antibacterial and antifungal activities, providing a foundation for further research into their use as antimicrobial agents (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Mechanism of Action
The mode of action of piperazine derivatives often involves interaction with various receptors or enzymes, leading to changes in cellular processes. For example, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by factors such as the compound’s size, charge, and lipophilicity .
Safety and Hazards
properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)10(15)13-6-4-12(5-7-13)8-9-14;/h14H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDANSUQRISUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

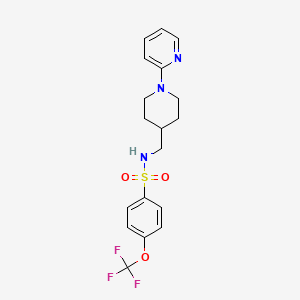
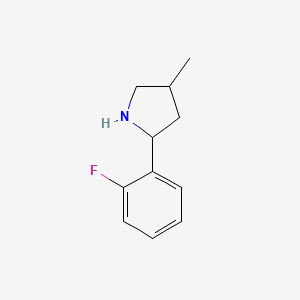
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2576292.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)
![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)
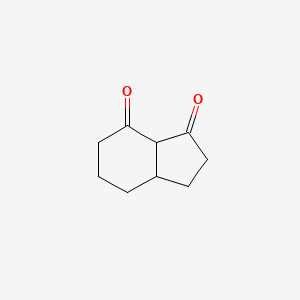
![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)
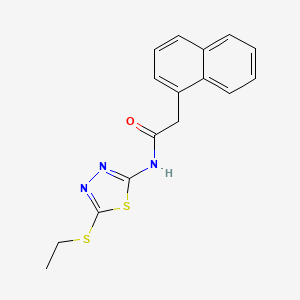
![2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2576302.png)
![Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2576303.png)
